molecular formula C7H11N B1656248 3,3-Dimethyl-2-methylidenebutanenitrile CAS No. 51789-52-7

3,3-Dimethyl-2-methylidenebutanenitrile

Cat. No.: B1656248
CAS No.: 51789-52-7
M. Wt: 109.17 g/mol
InChI Key: GURORDQYFXXZCY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-methylidenebutanenitrile is an organic compound with the molecular formula C₇H₁₁N. It is a nitrile derivative characterized by a butanenitrile backbone with two methyl groups and a methylene group attached to the second carbon atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-methylidenebutanenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method is the alkylation of a nitrile compound with a suitable alkylating agent in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

    Catalyst/Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-methylidenebutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary amines.

Scientific Research Applications

3,3-Dimethyl-2-methylidenebutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-methylidenebutanenitrile involves its interaction with molecular targets through its nitrile and methylene functional groups. These interactions can lead to various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylbutanenitrile
  • 2-Methyl-2-butenenitrile
  • 3-Methyl-2-butenenitrile

Comparison

Compared to similar compounds, 3,3-Dimethyl-2-methylidenebutanenitrile is unique due to the presence of both a methylene and two methyl groups on the butanenitrile backbone. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,3-dimethyl-2-methylidenebutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6(5-8)7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURORDQYFXXZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506834
Record name 3,3-Dimethyl-2-methylidenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51789-52-7
Record name 3,3-Dimethyl-2-methylidenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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